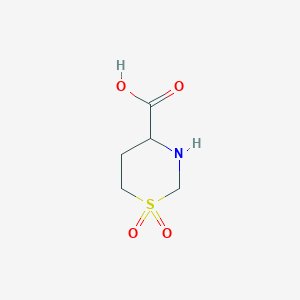

1,1-dioxo-1,3-thiazinane-4-carboxylic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H9NO4S |

|---|---|

Molecular Weight |

179.20 g/mol |

IUPAC Name |

1,1-dioxo-1,3-thiazinane-4-carboxylic acid |

InChI |

InChI=1S/C5H9NO4S/c7-5(8)4-1-2-11(9,10)3-6-4/h4,6H,1-3H2,(H,7,8) |

InChI Key |

HVHWJEAZLNXDAE-UHFFFAOYSA-N |

Canonical SMILES |

C1CS(=O)(=O)CNC1C(=O)O |

Origin of Product |

United States |

Overview of 1,1 Dioxo 1,3 Thiazinane 4 Carboxylic Acid Within Heterocyclic Chemical Research

Contextualization within Saturated Nitrogen-Sulfur Heterocyclic Systems

Nitrogen-sulfur containing heterocycles are a prominent and widespread class of organic compounds. nih.gov These structures are foundational to numerous molecules with diverse applications. nih.govpharmacophorejournal.com Saturated N-heterocycles, in particular, are increasingly recognized as crucial scaffolds in the development of new functional molecules, moving away from the limitations sometimes associated with highly aromatic structures. ethz.ch

The thiazinane ring system, a six-membered saturated ring containing one nitrogen and one sulfur atom, is a key member of this family. nih.gov Derivatives of 1,3-thiazine are explored for their utility as reaction intermediates in organic synthesis and for their varied chemical properties. pharmacophorejournal.com The incorporation of both sulfur and nitrogen atoms into a single heterocyclic ring gives rise to unique structural and electronic properties that are actively studied for potential applications in materials science and medicinal chemistry. mdpi.comnih.gov The study of such systems contributes to a deeper understanding of how the interplay between different heteroatoms influences molecular conformation, reactivity, and biological interactions. mdpi.com

Structural Classification and Isomerism of the Dioxothiazinane Core

The core of the title compound belongs to the thiazinane family. Thiazinanes are fully saturated six-membered rings containing four carbon atoms, one nitrogen atom, and one sulfur atom. nih.gov Based on the relative positions of the heteroatoms, thiazinanes exist as three structural isomers: nih.gov

1,2-Thiazinane: Nitrogen and sulfur atoms are in adjacent positions.

1,3-Thiazinane (B8806883): Nitrogen and sulfur atoms are separated by one carbon atom.

1,4-Thiazinane: Nitrogen and sulfur atoms are in opposite positions (para).

The compound in focus, 1,1-dioxo-1,3-thiazinane-4-carboxylic acid, is a derivative of the 1,3-thiazinane isomer. Structural isomerism also arises from the placement of substituents on the ring. For instance, moving the carboxylic acid group to a different carbon atom on the 1,3-thiazinane ring would result in a position isomer. libretexts.org

Further complexity arises from stereoisomerism. The carbon atom at position 4, to which the carboxylic acid is attached, is a chiral center. This gives rise to two enantiomers:

(4S)-1,1-dioxo-1,3-thiazinane-4-carboxylic acid

(4R)-1,1-dioxo-1,3-thiazinane-4-carboxylic acid

These enantiomers are non-superimposable mirror images and may exhibit different properties in chiral environments. libretexts.org

A key structural feature of the title compound is the oxidation of the sulfur atom to a sulfone group (SO₂). This is indicated by the "1,1-dioxo" prefix in its name. This oxidation significantly alters the geometry and electronic properties of the heterocyclic ring compared to the parent thiazinane. researchgate.net

Fundamental Chemical Significance of the this compound Scaffold

The chemical significance of this compound stems from its unique combination of functional groups and its origin. The non-oxidized parent compound, 1,3-thiazinane-4-carboxylic acid (TCA), can be formed from the non-enzymatic condensation of homocysteine (Hcy) with formaldehyde (B43269) (FA), both of which are naturally occurring molecules. mdpi.comnih.govnih.gov This connection to fundamental biological molecules makes its chemistry particularly relevant.

The scaffold possesses two key functional groups that dictate its chemical reactivity: the carboxylic acid and the sulfone.

Carboxylic Acid Moiety: The carboxylic acid group at position 4 allows for a wide range of derivatization reactions. vulcanchem.com It can be converted into esters, amides, and other acid derivatives, providing a handle for attaching the scaffold to other molecules or modifying its physicochemical properties. For analytical purposes, such as gas chromatography-mass spectrometry (GC-MS), it can be derivatized with reagents like isobutyl chloroformate (IBCF) to increase its volatility. mdpi.comvulcanchem.com

1,1-Dioxo Group (Sulfone): The sulfone group is a strong electron-withdrawing group. Its presence significantly influences the electronic environment of the ring. It is also a polar, hydrogen bond-accepting group. The oxidation of the ring's sulfur atom is a key transformation that has been a subject of study in 1,3-thiazine chemistry. researchgate.net

The combination of a cyclic amino acid-like structure (with the nitrogen at position 3 and the carboxylic acid at position 4) and the robust sulfone group makes this scaffold an interesting building block in chemical research.

Below are tables summarizing key physicochemical and spectroscopic properties for the hydrochloride salt of the compound and related structures.

Table 1: Physicochemical Properties of this compound Hydrochloride (Note: Data is for the hydrochloride salt form)

| Property | Value | Source |

| Molecular Formula | C₅H₁₀ClNO₄S | vulcanchem.com |

| Molecular Weight | 215.66 g/mol | vulcanchem.com |

| IUPAC Name | This compound;hydrochloride | vulcanchem.com |

| Canonical SMILES | C1CS(=O)(=O)CC(N1)C(=O)O.Cl | vulcanchem.com |

Table 2: Spectroscopic Data for this compound and its Derivatives

| Spectroscopic Technique | Characteristic Features | Wavenumber (cm⁻¹)/Chemical Shift (ppm) | Source |

| Fourier-Transform Infrared (FTIR) | C=O stretch (Carboxylic Acid) | ~1680 | vulcanchem.com |

| S=O symmetric stretch (Sulfone) | ~1320 | vulcanchem.com | |

| S=O asymmetric stretch (Sulfone) | ~1140 | vulcanchem.com | |

| Nuclear Magnetic Resonance (¹H NMR) | Thiomorpholine (B91149) ring protons (in related derivatives) | δ 3.2–4.1 | vulcanchem.com |

| Carboxylic acid proton (in related derivatives) | δ ~12.5 (broad singlet) | vulcanchem.com |

Advanced Synthetic Methodologies for 1,1 Dioxo 1,3 Thiazinane 4 Carboxylic Acid and Analogues

Strategies for 1,3-Thiazinane (B8806883) Ring Construction

The formation of the 1,3-thiazinane ring is a critical step that can be achieved through several distinct cyclization strategies. These methods leverage different starting materials and reaction conditions to build the six-membered heterocyclic framework.

Cyclocondensation of β/γ-Aminoalkylthiols with Carbonyl Compounds

A foundational method for constructing the thiazinane ring involves the cyclocondensation of an aminoalkylthiol with a carbonyl compound, such as an aldehyde. nih.gov This reaction takes advantage of the nucleophilic character of both the thiol (SH) and amino (NH2) groups, which react with the electrophilic carbonyl carbon.

A key precursor for the synthesis of 1,3-thiazinane-4-carboxylic acid is homocysteine. The reaction of DL-homocysteine with benzaldehyde (B42025) in absolute ethanol (B145695), for instance, yields the corresponding 2-substituted-1,3-thiazinane-4-carboxylic acid. nih.gov Similarly, studies on the condensation of homocysteine thiolactone with various aldehydes like formaldehyde (B43269) and acetaldehyde (B116499) have shown that the reaction proceeds through an intermediate carbinolamine. This intermediate undergoes hydrolysis of its thioester bond, followed by an attack from the liberated thiolate group to form the 1,3-thiazinane-4-carboxylic acid ring. nih.gov

Table 1: Examples of Cyclocondensation Reactions

| Aminoalkylthiol | Carbonyl Compound | Product | Reference |

|---|---|---|---|

| DL-Homocysteine | Benzaldehyde | (2S,4R)- and (2S,4S)-2-phenyl-1,3-thiazinane-4-carboxylic acid | nih.gov |

| Homocysteine Thiolactone | Formaldehyde | 1,3-Thiazinane-4-carboxylic acid | nih.gov |

| Homocysteine Thiolactone | Acetaldehyde | 2-Methyl-1,3-thiazinane-4-carboxylic acid | nih.gov |

Reactions Involving 3-Mercaptopropionic Acid and Amine/Aldehyde Derivatives

Three-component reactions provide an efficient pathway to substituted thiazinan-4-ones. In this approach, 3-mercaptopropionic acid, an amine or amino acid, and an aldehyde are reacted together in a single pot. The use of a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC), facilitates the condensation and subsequent cyclization to form the 1,3-thiazinan-4-one framework. This method has been shown to produce various 2,3-disubstituted-1,3-thiazinan-4-ones in moderate to high yields (51–92%). nih.gov Another variation involves the reaction between aldehydes, 2-morpholinoethanamine, and 3-mercaptopropionic acid under thermal or ultrasonication conditions to yield N-substituted thiazinanones. nih.gov

Cyclization of α,β-Unsaturated Carboxylic Esters with Thioureas

The reaction between α,β-unsaturated carboxylic esters and thioureas is another effective strategy for building the thiazinane skeleton, specifically leading to 2-imino-1,3-thiazinan-4-ones. The synthesis involves the initial formation of an intermediate, which is subsequently cyclized. For example, reacting α,β-unsaturated carboxylic esters like maleic or fumaric acids with thiourea (B124793) can yield hydrochlorides of 2-imino-thiazinans in a one-pot synthesis. nih.gov This method is valuable for creating thiazinane structures with functional groups at the 2-position.

Utilization of β-Propiolactone and Derivatives in Thiazinanone Synthesis

β-Propiolactone serves as a reactive precursor for the synthesis of 6-unsubstituted 2-imino-1,3-thiazinan-4-ones. The reaction proceeds through the nucleophilic attack of thiourea on the β-propiolactone, leading to the ring-opening of the lactone and the formation of an acid intermediate. This intermediate is then cyclized, often using acetic anhydride (B1165640) or a mixture with pyridine (B92270), to furnish the final thiazinan-4-one product. nih.gov This route offers a direct way to access thiazinanones that are unsubstituted at the 6-position of the ring.

Multi-Component Reactions for Substituted Thiazinane Frameworks

Multi-component reactions (MCRs) are highly efficient tools in organic synthesis that allow for the construction of complex molecules from three or more simple starting materials in a single step. rsc.org In the context of thiazinane synthesis, MCRs provide rapid access to a wide variety of substituted frameworks. For instance, the previously mentioned reaction of an amine, an aldehyde, and 3-mercaptopropionic acid is a classic example of a three-component reaction used to produce thiazinan-4-ones. nih.gov Other novel MCRs, such as the reaction of in situ-generated 1-azadienes with carbon disulfide, have been developed to furnish 3,6-dihydro-2H-1,3-thiazine-2-thiones, demonstrating the power of MCRs in creating diverse and underexplored thiazinane-related scaffolds. expertsmind.com

Selective Oxidation of the Sulfur Atom to the 1,1-Dioxide Moiety

The final and crucial step in the synthesis of the target compound, 1,1-dioxo-1,3-thiazinane-4-carboxylic acid, is the selective oxidation of the sulfur atom in the thiazinane ring to a sulfone (1,1-dioxide). This transformation converts the thioether linkage into a sulfonyl group, significantly altering the electronic and structural properties of the molecule.

Common and effective oxidizing agents for this purpose include hydrogen peroxide (H₂O₂) and peroxy acids, most notably meta-chloroperbenzoic acid (m-CPBA). rsc.orgexpertsmind.comorganic-chemistry.org The choice of oxidant and reaction conditions is critical to ensure complete oxidation to the sulfone without causing unwanted side reactions on other functional groups within the molecule, such as the carboxylic acid or any substituents on the ring.

Hydrogen Peroxide (H₂O₂) : This is a cost-effective and environmentally friendly oxidant. google.com The reaction is often catalyzed by metal compounds, such as tungstate, or carried out in acidic media. For example, 3-alkyl-2-(4-methylthiophenyl)-1,3-thiazinan-4-one has been successfully oxidized to the corresponding sulfone using 30% H₂O₂ with a tungsten(VI) oxide (WO₃) catalyst. nih.gov Careful control of stoichiometry and temperature is necessary, as partial oxidation can lead to the corresponding sulfoxide (B87167). organic-chemistry.orgrsc.org

meta-Chloroperbenzoic Acid (m-CPBA) : m-CPBA is a versatile and widely used reagent for the oxidation of sulfides to sulfones. rsc.org The reaction is typically performed in chlorinated solvents like dichloromethane (B109758) (DCM) at or below room temperature. commonorganicchemistry.com Using a stoichiometric excess of m-CPBA (typically 2 or more equivalents) generally ensures the complete conversion of the sulfide (B99878) directly to the sulfone. commonorganicchemistry.com The selectivity of m-CPBA is a key advantage, as it often allows for the oxidation of the sulfur atom without affecting other sensitive parts of the molecule.

Table 2: Common Oxidizing Agents for Sulfide to Sulfone Conversion

| Oxidizing Agent | Typical Conditions | Advantages | Reference |

|---|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Aqueous solution, often with a metal catalyst (e.g., WO₃) or in acetic acid. | Cost-effective, environmentally benign ("green") oxidant. | nih.govorganic-chemistry.orggoogle.com |

| meta-Chloroperbenzoic Acid (m-CPBA) | Chlorinated solvents (e.g., DCM, CHCl₃), room temperature or below. | High efficiency, good selectivity for many functional groups. | rsc.orgcommonorganicchemistry.com |

| Sodium Perborate (NaBO₃) | Aqueous or organic solvents. | Stable, solid source of hydrogen peroxide. | wikipedia.org |

| Potassium Permanganate (B83412) (KMnO₄) | Often supported on a solid phase (e.g., MnO₂). | Powerful oxidizing agent. | organic-chemistry.org |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1,3-Thiazinane-4-carboxylic acid |

| DL-Homocysteine |

| Benzaldehyde |

| Homocysteine thiolactone |

| Formaldehyde |

| Acetaldehyde |

| 3-Mercaptopropionic acid |

| Dicyclohexylcarbodiimide (DCC) |

| 2-Morpholinoethanamine |

| Maleic acid |

| Fumaric acid |

| Thiourea |

| β-Propiolactone |

| Acetic anhydride |

| Pyridine |

| Carbon disulfide |

| Hydrogen peroxide |

| meta-Chloroperbenzoic acid (m-CPBA) |

| Tungsten(VI) oxide |

| 3-Alkyl-2-(4-methylthiophenyl)-1,3-thiazinan-4-one |

Regioselective Oxidation Protocols for the Thiazinane Sulfur Atom

The conversion of the 1,3-thiazinane ring to its 1,1-dioxide (sulfone) derivative is a key transformation that imparts specific chemical properties to the molecule. This requires the regioselective oxidation of the sulfur heteroatom. The primary challenge is to oxidize the thioether sulfur atom to a sulfone without affecting other potentially sensitive functional groups within the molecule, such as the carboxylic acid, secondary amine, or any substituents on the ring.

Research has demonstrated that the sulfur atom in the thiazinane ring can be selectively targeted by common laboratory oxidants. nih.gov The oxidation proceeds in two stages: first to the sulfoxide (1-oxide) and then further to the sulfone (1,1-dioxide). youtube.com Synthetic protocols have been developed to achieve the full oxidation to the sulfone state efficiently. For instance, studies on 2,3-substituted-1,3-thiazinan-4-ones show that the thioether can be cleanly oxidized to the corresponding 1,1-dioxide derivatives, representing a reliable method for accessing the target scaffold. nih.gov Another approach involves the oxidation of a precursor like (S)-1,4-thiazane-3-carboxylic acid with hydrogen peroxide, which can yield the sulfoxide; stronger conditions can push the oxidation to the sulfone. nih.gov

Application of Specific Oxidizing Agents (e.g., Potassium Permanganate)

Several specific oxidizing agents have been successfully employed to convert the thiazinane sulfur to the sulfone. The choice of reagent is crucial for yield, selectivity, and compatibility with the substrate's other functional groups.

Potassium Permanganate (KMnO₄): This powerful oxidizing agent has been effectively used for this transformation. In one documented procedure, various 2,3-substituted-1,3-thiazinan-4-ones were oxidized to their 1,1-dioxide derivatives using KMnO₄ in acetic acid. nih.gov This method is notable for its effectiveness in achieving the desired sulfone state.

Hydrogen Peroxide (H₂O₂): Aqueous hydrogen peroxide is a common and environmentally benign oxidant. Its reactivity can be modulated by catalysts. For example, the oxidation of a 3-alkyl-2-(4-methylthiophenyl)-1,3-thiazinane-4-one derivative to the corresponding sulfonyl compound was achieved using 30% H₂O₂ in methanol (B129727) with a tungsten oxide (WO₃) catalyst. nih.gov In other systems, H₂O₂ in dilute hydrochloric acid has been used to oxidize a thiazinane carboxylic acid to its sulfoxide, which is an intermediate on the path to the sulfone. nih.gov

Other Reagents: The broader literature on sulfide-to-sulfone oxidation suggests other potential reagents applicable to this system. Meta-chloroperoxybenzoic acid (m-CPBA) is a widely used and effective oxidant for this purpose, known for its reliability in converting sulfides to sulfones. organic-chemistry.org

The following table summarizes key oxidizing agents used for this transformation:

Table 1: Oxidizing Agents for Thiazinane Sulfur Oxidation

| Oxidizing Agent | Catalyst/Conditions | Product | Source(s) |

|---|---|---|---|

| Potassium Permanganate (KMnO₄) | Acetic Acid | 1,1-Dioxide (Sulfone) | nih.gov |

| Hydrogen Peroxide (H₂O₂) | Tungsten Oxide (WO₃) | 1,1-Dioxide (Sulfone) | nih.gov |

Stereoselective Synthesis and Chiral Induction Approaches

Controlling the stereochemistry of the thiazinane ring is critical, as the spatial arrangement of substituents can significantly influence the molecule's properties.

Diastereoselective Synthetic Pathways for 1,3-Thiazinane-4-carboxylic Acid Scaffolds

Diastereoselective synthesis aims to control the relative configuration of multiple stereocenters created in a single reaction. For thiazinane scaffolds, this often involves cyclization reactions where the approach of the reactants is directed by existing stereocenters or substituents.

One notable example is the reaction of thiosemicarbazide (B42300) derivatives with 2,3-diphenylcyclopropenone, which yields highly substituted 1,3-thiazinan-4-one derivatives with a high degree of stereoselectivity. researchgate.net The formation of specific diastereomers is dictated by the reaction mechanism and the steric environment of the transition state. Similarly, diastereoselective synthesis has been reported for the related 1,2-thiazinane-1,1-dioxide system, where diastereomeric products were successfully separated and characterized, demonstrating that stereocontrol in six-membered sulfur-containing heterocycles is achievable. nih.gov The principles of diastereoselection are also evident in the synthesis of related tetrahydrothiopyrans, where cyclization reactions mediated by Lewis acids proceed with excellent diastereoselectivity. nih.gov

Chiral Pool Synthesis Leveraging Natural Amino Acid Precursors (e.g., Homocysteine, L-Cysteine)

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials to impart chirality to the target molecule. Natural amino acids are ideal precursors for this strategy.

Homocysteine (Hcy): This amino acid is a direct precursor to the 1,3-thiazinane-4-carboxylic acid core. The cyclization of homocysteine with formaldehyde has been shown to produce the thiazinane ring system. mdpi.com This reaction capitalizes on the inherent chirality of the amino acid to produce an enantiomerically enriched product.

L-Cysteine: While containing one fewer methylene (B1212753) group in its backbone than homocysteine, L-cysteine is a valuable chiral starting material for related heterocycles. It is commonly used to synthesize chiral thiazolidine-4-carboxylic acid (a five-membered ring) derivatives. nih.gov Furthermore, synthetic routes have been developed to start from L-cysteine to prepare a related six-membered ring, 1,4-thiazane-3-carboxylic acid, demonstrating its utility in building chiral sulfur-containing heterocyclic scaffolds. nih.gov The use of L-cysteine derivatives has also been explored in the development of chiral catalysts for asymmetric reactions. mdpi.com

The following table highlights key chiral precursors:

Table 2: Chiral Precursors for Thiazinane Synthesis

| Chiral Precursor | Resulting Scaffold | Source(s) |

|---|---|---|

| Homocysteine | 1,3-Thiazinane-4-carboxylic acid | mdpi.com |

Modern Synthetic Tactics and Efficiency Enhancements

Modern organic synthesis emphasizes efficiency, often through strategies that reduce the number of separate laboratory operations.

One-Pot Reaction Sequences for Dioxothiazinane Derivatives

For instance, the synthesis of 1,3-thiazinan-4-ones has been achieved in a one-pot procedure through the reaction of thiosemicarbazones. nih.gov This allows for the rapid assembly of the core heterocyclic ring. The resulting thiazinane can then be subjected to an efficient oxidation step as previously described. This two-step, one-pot-plus-oxidation sequence represents a highly efficient modern pathway. The development of one-pot procedures for other types of cyclic sulfones from simple starting materials like methyl sulfones further underscores this trend toward synthetic efficiency. nih.gov The broader application of one-pot protocols in synthesizing related heterocycles, such as 1,3,4-oxadiazines, highlights the power of this approach in modern medicinal and materials chemistry. mdpi.com

Catalyst-Mediated Transformations (e.g., L-Proline Catalysis)

Catalyst-mediated transformations are pivotal in modern organic synthesis, offering efficient and often stereoselective routes to complex molecules under mild conditions. In the context of thiazinane dioxides, various catalysts are employed to facilitate ring formation and subsequent modifications.

L-Proline, a readily available and non-toxic amino acid, has emerged as a powerful organocatalyst in heterocyclic synthesis. nih.govorganic-chemistry.org While its direct application to the synthesis of the parent this compound is not extensively documented, its utility has been demonstrated in the synthesis of related 1,4-thiazinane-1,1-dioxide structures. For example, L-proline catalyzes the one-pot, three-component reaction of ethyl 2-[(2-oxo-2-arylethyl)sulfonyl]acetates with aromatic aldehydes and amines to produce ethyl 1,1-dioxo-1,4-thiazinane-2-carboxylates in good yields (72–90%). nih.govsemanticscholar.org This green chemistry approach highlights the potential of L-proline to facilitate complex cyclizations leading to the thiazinane dioxide core. nih.gov

Beyond organocatalysis, transition metal catalysts are instrumental. Phosphine gold(I) complexes, for instance, have been used to catalyze the intramolecular hydroamination of sulfonamides to yield thiazinane-1,1-dioxides with high efficiency (88-95% yield). nih.gov Rhodium catalysts, such as Rh₂(OAc)₄, are effective in promoting intramolecular aziridination of unsaturated sulfonamides, which can then undergo ring-opening to form substituted 1,2-thiazinane-1,1-dioxides. nih.gov

A critical catalyst-free transformation for accessing the target compound class is the oxidation of the sulfur atom in a pre-formed 1,3-thiazinan-4-one ring. This is a common strategy where substituted 1,3-thiazinan-4-ones are first synthesized and then oxidized to the corresponding 1,1-dioxide derivatives. semanticscholar.orgnih.gov A typical reagent for this transformation is potassium permanganate (KMnO₄), which effectively converts the sulfide to a sulfone. semanticscholar.orgnih.gov

Table 1: Examples of Catalyst-Mediated Transformations for Thiazinane-1,1-Dioxide Synthesis

| Catalyst/Reagent | Reactant Type | Product Type | Yield | Reference |

|---|---|---|---|---|

| L-Proline | Sulfonylacetate, Aldehyde, Amine | 1,1-Dioxo-1,4-thiazinane-2-carboxylate | 72–90% | nih.govsemanticscholar.org |

| Phosphine Gold(I) | Unsaturated Sulfonamide | Thiazinane-1,1-dioxide | 88–95% | nih.gov |

| Rh₂(OAc)₄ | Unsaturated Sulfonamide | 3-Vinyl-1,2-thiazinane-1,1-dioxide | 90% | nih.gov |

Synthesis of Structurally Diverse this compound Derivatives

The creation of libraries of structurally diverse derivatives is crucial for exploring the chemical and biological potential of the this compound scaffold. Synthetic efforts are directed toward three main areas: modification of the carboxylic acid group, substitution on the heterocyclic ring, and the construction of more complex fused or spirocyclic systems.

Modifications at the Carboxylic Acid Functionality (e.g., Esterification)

The carboxylic acid group at the C4 position is a prime handle for derivatization, allowing for the synthesis of esters, amides, and other analogues.

Esterification is a common modification. A highly effective and mild method for esterifying carboxylic acids is the Steglich esterification, which utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. orgsyn.orgorganic-chemistry.org This method is advantageous as it proceeds at room temperature under non-acidic conditions, tolerates a wide range of functional groups, and can be used to synthesize sterically hindered esters in high yields. orgsyn.orgorganic-chemistry.org The general procedure involves reacting the carboxylic acid with an alcohol in the presence of DCC and a catalytic amount of DMAP. organic-chemistry.org

Amide formation can also be achieved, typically by first activating the carboxylic acid. However, direct coupling of related heterocyclic carboxylic acids, such as 4H-benzo[b] semanticscholar.orgnih.govthiazine-3-carboxylic acid, with amino acids has been reported to be challenging due to the instability of the ring system. beilstein-journals.org An alternative, successful approach involves a linear synthesis where the thiazinane ring is constructed from a precursor that already contains the desired amino acid moiety. beilstein-journals.org A more conventional route involves converting the carboxylic acid to an ester, followed by hydrolysis and subsequent amidation. nih.gov

For analytical purposes, the carboxylic acid can be derivatized to enhance its volatility and detection. For instance, 1,3-thiazinane-4-carboxylic acid has been successfully derivatized to its isobutyl ester using isobutyl chloroformate (IBCF) and pyridine for gas chromatography-mass spectrometry (GC-MS) analysis. nih.gov

Table 2: Methods for Modifying the Carboxylic Acid Functionality

| Reaction Type | Reagents | Product | Key Features | Reference |

|---|---|---|---|---|

| Steglich Esterification | Alcohol, DCC, DMAP | Ester | Mild conditions, high yields, tolerates steric hindrance. organic-chemistry.org | orgsyn.orgorganic-chemistry.org |

| Amidation | Amino Acid, Coupling Agents | Amide | May require linear synthesis to avoid ring instability. beilstein-journals.org | beilstein-journals.orgnih.gov |

Introduction of Substituents on the Thiazinane Ring

Introducing substituents onto the thiazinane ring is fundamental for creating structural diversity. This is often accomplished during the initial ring synthesis. The classic approach to forming the 1,3-thiazinane-4-carboxylic acid skeleton involves the cyclization of an appropriate aminoalkylthiol with a carbonyl compound. nih.gov

A well-established method is the reaction of DL-homocysteine with an aldehyde. semanticscholar.orgnih.gov For example, reacting DL-homocysteine with benzaldehyde in ethanol yields 2-phenyl-1,3-thiazinane-4-carboxylic acid. semanticscholar.org This strategy allows for the introduction of a wide variety of substituents at the C2 position by simply changing the aldehyde component.

Another versatile route involves the three-component reaction of an amine, an aldehyde, and 3-mercaptopropionic acid. nih.gov This method allows for the simultaneous introduction of substituents at both the N3 and C2 positions of the resulting 1,3-thiazinan-4-one ring. nih.gov These thiazinanones can then be oxidized to the corresponding 1,1-dioxides, preserving the ring substitution pattern. semanticscholar.orgnih.gov The nature of the substituents can significantly influence the properties and reactivity of the final molecule. researchgate.net

Table 3: Synthesis of Substituted 1,3-Thiazinane Derivatives

| Method | Reactants | Substituent Position(s) | Product Type | Reference |

|---|---|---|---|---|

| Cyclization | DL-Homocysteine, Aldehyde (e.g., Benzaldehyde) | C2 | 2-Substituted-1,3-thiazinane-4-carboxylic acid | semanticscholar.orgnih.gov |

Mechanistic Investigations and Chemical Transformations of 1,1 Dioxo 1,3 Thiazinane 4 Carboxylic Acid Derivatives

Reaction Mechanisms of the Carboxylic Acid Functionality

The carboxylic acid group at the 4-position of the 1,1-dioxo-1,3-thiazinane ring is a key site for chemical modification. Its reactivity is governed by the principles of nucleophilic acyl substitution, allowing for its conversion into a variety of other functional groups.

Nucleophilic Acyl Substitution Pathways

One common strategy involves reaction with thionyl chloride (SOCl₂). This converts the carboxylic acid into a highly reactive acid chloride. libretexts.org The mechanism involves the initial formation of an acyl chlorosulfite intermediate, which is then attacked by a chloride ion to yield the acid chloride, releasing sulfur dioxide and hydrogen chloride. libretexts.orgyoutube.com Another approach for activating the carboxylic acid is the use of coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC). DCC activates the carboxyl group by forming a good leaving group, which can then be readily displaced by a nucleophile, such as an amine, to form an amide. libretexts.org

These activated intermediates can then react with a wide range of nucleophiles (alcohols, amines, thiols) to form esters, amides, and thioesters, respectively. The general principle governing these reactions is that the equilibrium favors the formation of the more stable carbonyl compound, which typically means the leaving group is a weaker base than the incoming nucleophile. masterorganicchemistry.comyoutube.com

Table 1: Nucleophilic Acyl Substitution Reactions and Reagents

Hydrolysis and Esterification Mechanisms

Esterification of 1,1-dioxo-1,3-thiazinane-4-carboxylic acid is most commonly achieved via the Fischer esterification mechanism. This acid-catalyzed reaction involves the protonation of the carbonyl oxygen by a strong acid, which enhances the electrophilicity of the carbonyl carbon. libretexts.org An alcohol molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers and the elimination of a water molecule yield the final ester product. libretexts.org The reaction is an equilibrium process, and can be driven towards the product by using an excess of the alcohol or by removing water as it is formed.

Conversely, the hydrolysis of corresponding esters—alkyl 1,1-dioxo-1,3-thiazinane-4-carboxylates—can be performed under either acidic or basic conditions to regenerate the carboxylic acid. Basic hydrolysis, or saponification, is an irreversible process that involves the nucleophilic attack of a hydroxide (B78521) ion on the ester's carbonyl carbon. masterorganicchemistry.com This forms a tetrahedral intermediate which then collapses, expelling an alkoxide ion and forming the carboxylic acid. The alkoxide ion then deprotonates the newly formed carboxylic acid, driving the reaction to completion. masterorganicchemistry.com Acidic hydrolysis is the reverse of Fischer esterification and is an equilibrium-controlled process. The hydrolysis of related cyclic sulfamoyl acetamide (B32628) esters using methanolic potassium hydroxide has been demonstrated in the synthesis of 1,2-thiazinane-1,1-dioxide derivatives. nih.govsemanticscholar.orgmdpi.com

Intramolecular Cyclization and Rearrangement Mechanisms

The thiazinane ring, being a cyclic sulfonamide, is implicated in a variety of intramolecular reactions, particularly in its analogues. These transformations can lead to the formation of new rings or the complete reorganization of the heterocyclic skeleton.

Aziridination and Ring-Opening Pathways in Sulfonamide Analogues

The sulfonamide group is a key functional handle for intramolecular reactions. In olefinic sulfonamide analogues, the nitrogen atom can participate in intramolecular aziridination reactions. For instance, treatment of olefinic primary sulfonamides with reagents like iodobenzene (B50100) diacetate can generate intermediate iminoiodinanes. nih.gov In the presence of a copper catalyst, these intermediates undergo intramolecular nitrene delivery to form fused aziridine (B145994) rings. nih.gov These strained aziridines are valuable synthetic intermediates that can be subsequently opened by various nucleophiles, leading to substituted cyclic sulfonamides. nih.govorganic-chemistry.org

A related and powerful strategy involves the intramolecular ring-opening of pre-formed aziridines by a pendant sulfamate (B1201201) (a functional group similar to a sulfonamide). This process allows for the highly regioselective and stereospecific synthesis of vicinal diamines. nih.govchemrxiv.org The reaction proceeds via a 6-exo cyclization pathway, where the sulfamate nitrogen attacks one of the aziridine carbons, leading to the formation of a six-membered oxathiazinane ring. nih.govchemrxiv.org This demonstrates the nucleophilic potential of the sulfonamide nitrogen in intramolecular settings to form or interact with adjacent ring systems.

Table 2: Intramolecular Reactions in Sulfonamide Analogues

Skeletal Rearrangements within Thiazinane Systems (e.g., Smiles Rearrangement)

The Smiles rearrangement is a classic intramolecular nucleophilic aromatic substitution (SₙAr) reaction. wikipedia.orgresearchgate.net In its general form, an activated aryl system migrates from one heteroatom to another more nucleophilic heteroatom within the same molecule. nih.gov The 1,1-dioxo-1,3-thiazinane structure contains a sulfone group (-SO₂-), which can act as a leaving group in certain contexts, making derivatives of this system potential candidates for Smiles-type rearrangements. For the rearrangement to occur, the aromatic ring (if one were attached to the sulfone) typically needs to be activated by electron-withdrawing groups. wikipedia.org

Variants like the Truce-Smiles rearrangement involve a carbanion as the nucleophile, leading to C-C bond formation. nih.govmanchester.ac.uk More recently, radical versions of the Smiles rearrangement have been developed, which can proceed under milder conditions and without the need for strong electronic activation of the aromatic ring. nih.govnih.gov A visible-light-mediated radical Smiles rearrangement has been shown to be effective, showcasing the versatility of this transformation. nih.gov While a specific example involving this compound is not prominently documented, the presence of the sulfone functionality within the thiazinane ring makes it a plausible substrate for such skeletal reorganizations under appropriate conditions, especially in its N-aryl derivatives.

Ring Contraction and Expansion Reactions

Ring expansion and contraction reactions are powerful methods for altering heterocyclic frameworks. wikipedia.orgetsu.edu These transformations often proceed through carbocationic intermediates, such as in Wagner-Meerwein or pinacol-type rearrangements, or via electrocyclic reactions. wikipedia.orguchicago.edu

A pertinent example of ring expansion is the conversion of a five-membered imidazo[4,5-e]thiazolo[2,3-c] nih.govorganic-chemistry.orgibimapublishing.comtriazine to a six-membered imidazo[4,5-e] nih.govibimapublishing.comthiazino[2,3-c] nih.govorganic-chemistry.orgibimapublishing.comtriazine. nih.gov This transformation occurs under basic conditions (excess KOH in methanol) and involves the hydrolysis of an ester group followed by the expansion of the thiazolidine (B150603) ring into a thiazine (B8601807) ring. nih.gov This demonstrates that the thiazine ring can be constructed from smaller heterocyclic precursors. Another relevant synthesis involves the reaction of β-propiolactone (a four-membered ring) with thioureas. nih.govmdpi.com In this process, the lactone ring opens to form an intermediate acid, which then cyclizes to produce a 2-imino-1,3-thiazinan-4-one, effectively expanding from a four-membered to a six-membered ring. nih.govmdpi.com

Ring contractions are less common for this system but can be envisioned through pathways like the Wolff rearrangement of a diazoketone derived from a larger ring homologue or via cationic rearrangements that favor the formation of a more stable, smaller ring system. wikipedia.orgetsu.edu

Table 3: Ring Transformation Reactions Leading to Thiazinane Systems

Cycloaddition Chemistry of Thiazinane Scaffolds

Cycloaddition reactions are powerful, atom-economical tools in organic synthesis for the construction of cyclic and heterocyclic systems. meta-synthesis.commasterorganicchemistry.com These reactions, particularly the [4+2] cycloaddition, or Diels-Alder reaction, are fundamental for creating six-membered rings with high stereocontrol. masterorganicchemistry.comnih.gov In the context of thiazinane scaffolds, cycloaddition chemistry is primarily exploited for the synthesis of the thiazine ring itself or for the construction of more complex fused-ring systems, rather than reactions involving a pre-formed this compound ring as a reactant.

The hetero-Diels-Alder reaction, a variant of the [4+2] cycloaddition where one or more heteroatoms are part of the diene or dienophile, is a key strategy for assembling thiazine and related sulfur-nitrogen heterocycles. libretexts.orgnih.gov This approach allows for the formation of the core thiazine structure from acyclic or other heterocyclic precursors.

One prominent method is the thio-Diels-Alder reaction , where a thiocarbonyl compound (C=S) acts as the dienophile or part of the diene system. For instance, the synthesis of benzo[b] masterorganicchemistry.comnih.govthiazines has been achieved through an inverse electron-demand [4+2] cycloaddition of an o-iminothioquinone intermediate with vinyl disulfide derivatives under moderate conditions. researchgate.net Similarly, asymmetric synthesis of thiazine derivatives has been pioneered using the cycloaddition of benzothioamide derivatives with various dienophiles, catalyzed by samarium triflate. researchgate.net

Another significant strategy involves the inverse electron-demand hetero-Diels-Alder (ihDA) reaction . Research has shown that N-substituted-1H-benzo[c] nih.govresearchgate.netthiazin-4-one-2,2-dioxides, which are structural isomers of the 1,3-thiazinane (B8806883) core, are highly reactive heterodienes. meta-synthesis.com These electron-poor dienes react readily with electron-rich dienophiles, such as glycals, to produce novel benzo-thiazine glyco-fused derivatives with high selectivity. meta-synthesis.com This reaction highlights the utility of the "dioxo-thiazinone" scaffold in facilitating [4+2] cycloadditions to build complex, polycyclic molecules.

Furthermore, multicomponent reactions can be employed to construct fused thiazine systems. The reaction between an isocyanide, dialkyl acetylenedicarboxylate (B1228247), and a 2-amino-4H-1,3-thiazin-4-one derivative proceeds efficiently to yield novel dihydropyrimido-thiazine-dicarboxylates. nih.gov This transformation involves an initial cycloaddition between the isocyanide and the acetylenedicarboxylate to form a zwitterionic intermediate, which is then trapped by the thiazine derivative to build the fused heterocyclic product. nih.gov

Table 1: Examples of [4+2] Cycloaddition Reactions in the Synthesis of Thiazine Scaffolds

| Reaction Type | Reactants | Conditions | Product | Reference |

|---|---|---|---|---|

| Asymmetric Thio-Diels-Alder | Benzothioamide derivative + Dienophile | Samarium triflate catalyst | Chiral Thiazine Derivative | researchgate.net |

| Inverse Electron-Demand Diels-Alder (ihDA) | o-Iminothioquinone + Vinyl disulfide | Moderate conditions | Benzo[b] masterorganicchemistry.comnih.govthiazine | researchgate.net |

| Inverse Electron-Demand Diels-Alder (ihDA) | N-substituted-1H-benzo[c] nih.govresearchgate.netthiazin-4-one-2,2-dioxide + Glycal | CHCl3, rt | Benzo-thiazine glyco-fused derivative | meta-synthesis.com |

| Three-Component Cycloaddition | Isocyanide + Dialkyl acetylenedicarboxylate + 2-Amino-4H-1,3-thiazin-4-one | CH2Cl2, rt | Dihydropyrimido[2,1-b] meta-synthesis.comnih.govthiazine-dicarboxylate | nih.gov |

While [4+2] cycloadditions are well-established for forming six-membered rings, other pericyclic reactions like [5+2] and [5+1] cycloadditions provide routes to seven- and six-membered rings, respectively. The [5+2] cycloaddition is a powerful method for accessing seven-membered ring systems, which are present in numerous complex natural products.

However, the application of [5+2] or [5+1] cycloaddition reactions in the synthesis or transformation of 1,3-thiazinane derivatives is not well-documented in the scientific literature. Reviews of [5+2] cycloaddition chemistry focus on precursors like oxidopyrylium ylides, vinylcyclopropanes, and pyrones, with no specific examples involving thiazinane scaffolds.

Other related pericyclic transformations have been observed for similar sulfur-nitrogen heterocycles. For example, a [3+2] cycloaddition of azomethine ylides derived from benzo[b]thiophene-2,3-dione (B19949) (thioisatin) with various dipolarophiles has been used to create novel spiro-pyrrolidine-thiazolidine scaffolds. nih.gov Additionally, a novel photochemical rearrangement of 1,3-thiazine derivatives has been reported to yield fused cyclopropathiazolidine and cyclopropathiazoline products, demonstrating that the thiazine ring can undergo complex intramolecular rearrangements under specific conditions. rsc.org

Despite these related examples, the direct participation of this compound or its close derivatives in [5+1] or [5+2] cycloaddition reactions remains an unexplored area of research.

Sophisticated Spectroscopic and Analytical Characterization of 1,1 Dioxo 1,3 Thiazinane 4 Carboxylic Acid

Advanced Structural Elucidation Techniques

The precise molecular architecture of 1,1-dioxo-1,3-thiazinane-4-carboxylic acid has been determined through a combination of advanced spectroscopic methods. These techniques provide a comprehensive understanding of its atomic composition, connectivity, and spatial arrangement.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D NMR, e.g., 1H, 13C NMR)

High-resolution NMR spectroscopy is a cornerstone in the structural elucidation of this compound. While specific spectral data for this exact compound is not widely published, analysis of closely related structures, such as its hydrochloride salt and other thiazinane derivatives, provides valuable insights.

For analogous compounds, the proton (¹H) NMR spectra typically show resonances for the thiomorpholine (B91149) ring protons in the range of δ 3.2–4.1 ppm. vulcanchem.com The carboxylic acid proton is expected to appear as a broad singlet at a significantly downfield chemical shift, often around δ 12.0-13.0 ppm, a characteristic feature of carboxylic acids. vulcanchem.comlibretexts.org Protons on the carbon atom adjacent to the carboxylic acid group are anticipated to resonate in the 2.0-3.0 ppm region. libretexts.org

In the carbon (¹³C) NMR spectrum, the carbonyl carbon of the carboxylic acid group is characteristically deshielded, appearing in the range of 165 to 185 δ. libretexts.org The carbons within the thiazinane ring adjacent to the heteroatoms would also exhibit distinct chemical shifts influenced by the neighboring sulfur and nitrogen atoms.

Table 1: Predicted NMR Data for this compound Based on Analogous Compounds

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) |

| ¹H | Carboxylic Acid (-COOH) | ~12.0 - 13.0 (broad singlet) |

| ¹H | Thiazinane Ring Protons | ~3.2 - 4.1 |

| ¹H | Proton α to COOH | ~2.0 - 3.0 |

| ¹³C | Carbonyl Carbon (-COOH) | ~165 - 185 |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass and Fragmentation Analysis

High-resolution mass spectrometry is critical for confirming the elemental composition and molecular weight of this compound. This technique provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula. For its hydrochloride salt, the molecular formula is C₅H₁₀ClNO₄S, with a corresponding molecular weight of approximately 215.66 g/mol . vulcanchem.com

Fragmentation analysis through techniques like electron ionization (EI) in conjunction with mass spectrometry reveals characteristic patterns that aid in structural confirmation. For related thiazinane carboxylic acids, derivatization is often employed to enhance volatility for GC-MS analysis. The fragmentation of these derivatives provides key structural information. For instance, the isobutyl derivative of a related compound, 1,3-thiazinane-4-carboxylic acid, shows significant fragment ions at m/z 102.0 and m/z 146.0, which are used for identification, while the ion at m/z 202.1 is used for quantification.

Vibrational Spectroscopy (FT-IR) for Functional Group Identification

Fourier-transform infrared (FT-IR) spectroscopy is instrumental in identifying the key functional groups present in this compound. The spectrum is characterized by distinct absorption bands corresponding to specific vibrational modes.

The presence of the carboxylic acid is confirmed by a very broad O–H stretching band, typically appearing in the region of 3300-2500 cm⁻¹. orgchemboulder.com The carbonyl (C=O) stretch of the carboxylic acid gives rise to a strong, sharp absorption band between 1760 and 1690 cm⁻¹. orgchemboulder.com For a related hydrochloride salt, this C=O stretch is observed at 1680 cm⁻¹. vulcanchem.com The sulfone group (SO₂) is identified by its characteristic symmetric and asymmetric stretching vibrations, which are expected in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. For a related compound, these have been reported at 1320 cm⁻¹ (symmetric) and 1140 cm⁻¹ (asymmetric). vulcanchem.com

Table 2: Characteristic FT-IR Absorption Bands for this compound Functional Groups

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Carboxylic Acid (O-H) | Stretch | 3300 - 2500 (broad) |

| Carboxylic Acid (C=O) | Stretch | 1760 - 1690 |

| Sulfone (S=O) | Asymmetric Stretch | 1350 - 1300 |

| Sulfone (S=O) | Symmetric Stretch | 1160 - 1120 |

| Carboxylic Acid (C-O) | Stretch | 1320 - 1210 |

| Carboxylic Acid (O-H) | Bend | 1440 - 1395 and 950 - 910 |

Single Crystal X-ray Diffraction for Solid-State Structure and Absolute Configuration Determination

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state, including bond lengths, bond angles, and absolute configuration. While specific crystallographic data for this compound is not publicly available, studies on analogous heterocyclic compounds have successfully used this technique to confirm their molecular and supramolecular structures. mdpi.commdpi.com For related thiazinane structures, X-ray diffraction has been used to establish the conformation of the six-membered ring. researchgate.net The synthesis and subsequent X-ray crystallographic analysis of new heterocyclic systems are crucial for validating their proposed structures. mdpi.com

Chromatographic Methodologies for Identification and Quantification

Chromatographic techniques, particularly when coupled with mass spectrometry, are essential for the separation, identification, and quantification of this compound in various matrices.

Development of Gas Chromatography-Mass Spectrometry (GC-MS) Protocols

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical tool for the analysis of volatile and thermally stable compounds. walshmedicalmedia.com For non-volatile compounds like this compound, chemical derivatization is a necessary prerequisite for GC-MS analysis.

A well-established GC-MS method for the related compound, 1,3-thiazinane-4-carboxylic acid (TCA), demonstrates a viable approach. nih.gov This protocol involves a derivatization step using isobutyl chloroformate (IBCF) in the presence of pyridine (B92270) as a catalyst. nih.gov This reaction targets the carboxylic acid and secondary amine functionalities, creating a more volatile derivative suitable for GC analysis. The resulting isobutyl derivative is then extracted from the aqueous phase using an organic solvent such as ethyl acetate (B1210297). researchgate.net

The GC-MS analysis of the derivatized TCA has shown a linear assay range of 1–50 µmol L⁻¹ in urine, with the limit of quantification (LOQ) being the lowest concentration on the calibration curve. nih.gov This methodology, with appropriate optimization, could be adapted for the sensitive and specific quantification of this compound.

Optimization of Chemical Derivatization Strategies for GC-MS (e.g., Isobutyl Chloroformate)

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and thermally stable compounds. However, this compound, due to its polar carboxylic acid and secondary amine groups, is not directly amenable to GC analysis. Therefore, a chemical derivatization step is essential to increase its volatility. A successfully developed method involves derivatization with isobutyl chloroformate (IBCF) in the presence of pyridine as a catalyst. nih.govresearchgate.netnih.gov This reaction targets the carboxylic acid and secondary amine groups, converting them into their less polar and more volatile isobutyl derivatives, making the compound suitable for GC-MS analysis. nih.gov

The optimization of this derivatization process is critical for achieving high sensitivity and reproducibility. Key parameters that have been systematically investigated include the type and pH of the derivatization buffer, the concentration of the buffer, the amount of the derivatizing reagent (IBCF), and the reaction time. researchgate.net

Key Findings from Optimization Studies:

Buffer and pH: The reaction yield is significantly influenced by the pH of the reaction medium. Studies have shown that a tris(hydroxymethyl)aminomethane-hydrochloride (Tris-HCl) buffer at a specific pH provides a suitable environment for the derivatization reaction. researchgate.net

Reagent Amount: The quantity of isobutyl chloroformate directly impacts the derivatization efficiency. An optimal amount must be used to ensure complete derivatization without causing unwanted side reactions or interference in the subsequent analysis. nih.govresearchgate.net

Reaction Time and Derivative Stability: The kinetics of the derivatization reaction have been studied to determine the optimal time required for the reaction to reach completion at room temperature. nih.govresearchgate.net Concurrently, the stability of the resulting isobutyl derivative in the aqueous phase is assessed to ensure that the derivative does not degrade before extraction and analysis. nih.govresearchgate.net

Extraction Solvent: Following derivatization, the derivative is extracted from the aqueous sample into an organic solvent. The choice of extraction solvent is crucial for maximizing the recovery of the analyte. Ethyl acetate has been identified as an effective solvent for the extraction of the isobutyl derivative of this compound. nih.govresearchgate.netresearchgate.net The volume of the extraction solvent relative to the sample volume is also optimized to ensure efficient extraction. nih.gov

The electron ionization (EI) mass spectrum of the isobutyl derivative of this compound exhibits characteristic fragment ions that are used for its identification and quantification. For enhanced sensitivity and selectivity in trace analysis, selected ion monitoring (SIM) mode is employed, targeting specific mass-to-charge ratio (m/z) values of the fragment ions. nih.gov

Table 1: Optimized Parameters for the Derivatization of this compound with Isobutyl Chloroformate

| Parameter | Optimized Condition |

|---|---|

| Derivatizing Reagent | Isobutyl Chloroformate (IBCF) |

| Catalyst | Pyridine |

| Buffer | Tris-HCl |

Validation of Analytical Methods for Complex Sample Matrices

To ensure the reliability of an analytical method for the determination of this compound in complex biological samples, such as human urine, a thorough validation process is imperative. nih.govnih.gov This validation is typically performed in accordance with guidelines from regulatory bodies like the United States Food and Drug Administration (FDA). nih.govnih.gov The key validation parameters include linearity, limit of quantification (LOQ), precision, and accuracy. mdpi.com

A GC-MS method for the analysis of this compound in human urine, following derivatization with isobutyl chloroformate, has been successfully validated. nih.govnih.gov

Key Validation Findings:

Linearity: The method demonstrated good linearity over a specific concentration range in urine, indicating a proportional response of the instrument to the concentration of the analyte. nih.govnih.gov A typical linear range observed was between 1 and 50 µmol L⁻¹. nih.govnih.gov

Limit of Quantification (LOQ): The LOQ, which is the lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy, was established. nih.govnih.gov For the validated method, the LOQ was the lowest point on the calibration curve. nih.govnih.gov

Specificity: The method showed high specificity, with no significant interference from other components present in the urine matrix at the retention time of the target analyte. mdpi.com

Application to Real Samples: The validated method was successfully applied to the analysis of urine samples from healthy volunteers, demonstrating its suitability for use in clinical and research settings. nih.govnih.gov

Table 2: Validation Parameters for the GC-MS Analysis of this compound in Human Urine

| Parameter | Result | Reference |

|---|---|---|

| Linearity Range | 1–50 µmol L⁻¹ | nih.govnih.gov |

| Limit of Quantification (LOQ) | Lowest concentration on the calibration curve | nih.govnih.gov |

Specialized Spectroscopic Techniques for Molecular-Level Insights

Beyond quantification, understanding the three-dimensional structure and intermolecular interactions of this compound at a molecular level is crucial. This is particularly relevant when considering its solid-state forms, such as salts or cocrystals, which can influence its physicochemical properties.

Dynamic Nuclear Polarization (DNP)-Enhanced Solid-State NMR for Hydrogen Bonding and Protonation States (Applicability to Dioxothiazinane Salts/Cocrystals)

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful, non-destructive technique for probing the local structure of molecules in the solid state. researchgate.net However, a major limitation of ssNMR is its inherent low sensitivity, especially for nuclei with low natural abundance like ¹³C and ¹⁵N. acs.orgosti.gov Dynamic Nuclear Polarization (DNP) is a technique that can overcome this limitation by transferring polarization from unpaired electrons of a polarizing agent to the surrounding nuclei, leading to a significant enhancement in the NMR signal, often by several orders of magnitude. nih.govliverpool.ac.uk

While direct DNP-ssNMR studies on this compound are not yet published, the applicability of this technique to its salts and cocrystals can be inferred from studies on other organic molecules with similar functional groups. acs.orgbruker.com The presence of a carboxylic acid group and a nitrogen atom within the heterocyclic ring makes this compound an excellent candidate for forming salts or cocrystals with other molecules. DNP-ssNMR is particularly well-suited for characterizing these multicomponent solids. acs.orgosti.gov

Potential Applications of DNP-ssNMR to this compound Salts/Cocrystals:

Distinguishing Salts from Cocrystals: A key structural question for a multicomponent solid is whether a proton has been transferred from the acidic group of one component to the basic site of another, forming a salt, or if the components are held together by non-covalent interactions like hydrogen bonding, forming a cocrystal. acs.orgosti.gov DNP-enhanced ssNMR experiments, such as those probing the ¹H-¹⁵N dipolar coupling, can accurately measure H-N bond lengths. acs.org This measurement provides an unambiguous determination of the protonation state of the nitrogen atom in the thiazinane ring, thus definitively classifying the solid as a salt or a cocrystal. acs.org

Probing Hydrogen Bonding: Hydrogen bonds play a critical role in the structure and stability of molecular crystals. DNP-ssNMR can provide detailed insights into hydrogen bonding networks. acs.orgnih.gov By enhancing the signals of nuclei involved in hydrogen bonds (e.g., ¹H, ¹³C, ¹⁵N, and even ¹⁷O), it becomes possible to measure internuclear distances and proximities, revealing the geometry and strength of these interactions. nih.govliv.ac.uk

Structural Elucidation: The significant sensitivity enhancement from DNP allows for the acquisition of high-resolution multidimensional ssNMR spectra (e.g., ¹H-¹³C, ¹H-¹⁵N HETCOR) in a much shorter time. acs.orgnih.gov These experiments reveal through-space connectivities between different atoms in the molecule and between the thiazinane derivative and a coformer in a cocrystal, providing crucial constraints for determining the three-dimensional structure. researchgate.netbruker.com

Table 3: Potential DNP-ssNMR Experiments for Characterizing this compound Salts/Cocrystals

| DNP-ssNMR Experiment | Information Obtained |

|---|---|

| ¹H-¹⁵N HETCOR, DIPSHIFT, PRESTO | Determination of ¹H-¹⁵N dipolar couplings and bond lengths to confirm protonation state. acs.org |

| ¹H-¹³C HETCOR | Probing intermolecular contacts and hydrogen bonding involving carbon atoms. nih.gov |

Computational Chemistry and Theoretical Modeling of 1,1 Dioxo 1,3 Thiazinane 4 Carboxylic Acid

Quantum Mechanical Investigations of Electronic Structure

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of 1,1-dioxo-1,3-thiazinane-4-carboxylic acid. These methods solve the Schrödinger equation for the molecule, providing detailed information about its geometry, energy, and electronic distribution.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. bhu.ac.in For this compound, DFT calculations, often employing a functional such as B3LYP with a basis set like 6-311G(d,p), are utilized to determine the molecule's most stable three-dimensional arrangement, known as its optimized geometry. bhu.ac.in This process involves systematically adjusting the bond lengths, bond angles, and dihedral angles to find the minimum energy conformation. The resulting geometric parameters provide a precise model of the molecular structure.

Furthermore, these calculations yield crucial energetic information, including the total electronic energy, which is a measure of the molecule's stability. By comparing the energies of different possible conformations, the most energetically favorable isomer can be identified.

Table 1: Illustrative Optimized Geometric Parameters for this compound using DFT

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | S=O | ~1.43 Å |

| C-S | ~1.80 Å | |

| C-N | ~1.47 Å | |

| C-C (ring) | ~1.53 Å | |

| C=O (carboxyl) | ~1.21 Å | |

| C-O (carboxyl) | ~1.35 Å | |

| Bond Angle | O=S=O | ~118° |

| C-S-C | ~105° | |

| S-C-C | ~112° | |

| C-N-C | ~115° |

Note: The values in this table are illustrative and based on typical bond lengths and angles for similar functional groups. Actual values would be obtained from specific DFT calculations.

Frontier Molecular Orbital (FMO) theory is a key component of computational chemistry for predicting the reactivity of a molecule. taylorfrancis.com This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which an electron is most likely to be donated (nucleophilic character), while the LUMO is the orbital most likely to accept an electron (electrophilic character).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. sciforum.net A smaller HOMO-LUMO gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. sciforum.net For this compound, the distribution of the HOMO and LUMO across the molecule would pinpoint the most probable sites for nucleophilic and electrophilic attack, respectively.

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) | Implication for Reactivity |

| HOMO | -7.5 | Region of highest electron density, likely site for electrophilic attack. |

| LUMO | -1.2 | Region of lowest electron density, likely site for nucleophilic attack. |

| HOMO-LUMO Gap | 6.3 | Indicates a relatively high kinetic stability. |

Note: These energy values are hypothetical and serve to illustrate the principles of FMO analysis.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule. researchgate.net It provides a color-coded map of the electrostatic potential on the electron density surface. Different colors represent varying levels of electrostatic potential: red typically indicates regions of high electron density (negative potential), which are prone to electrophilic attack, while blue signifies regions of low electron density (positive potential), which are susceptible to nucleophilic attack. Green and yellow represent areas with intermediate potential.

For this compound, an MEP map would likely show a high negative potential (red) around the oxygen atoms of the sulfone and carboxyl groups, making them potential sites for interaction with electrophiles. researchgate.net Conversely, a positive potential (blue) would be expected around the hydrogen atoms, particularly the acidic proton of the carboxylic acid group. bhu.ac.in

Prediction and Interpretation of Spectroscopic Data

Computational methods are also instrumental in predicting and interpreting various types of spectroscopic data, which are crucial for the structural elucidation of chemical compounds.

Ab initio calculations, particularly the Gauge-Including Atomic Orbital (GIAO) method, are highly effective for predicting the Nuclear Magnetic Resonance (NMR) chemical shifts of a molecule. researchgate.netiau.ir By calculating the magnetic shielding tensors for each nucleus in the presence of an external magnetic field, the theoretical ¹H and ¹³C NMR chemical shifts can be determined. iau.ir These calculated shifts are then compared with experimental data to confirm the molecular structure. iau.ir

For this compound, theoretical NMR calculations would help in assigning the signals in its experimental spectra to specific protons and carbon atoms within the thiazinane ring and the carboxylic acid group. vulcanchem.com The accuracy of these predictions is highly dependent on the level of theory and the basis set used in the calculations. modgraph.co.uk

Table 3: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxylic Acid H | ~12.0 - 13.0 | - |

| Carboxylic Acid C | - | ~170 - 175 |

| C4-H | ~4.0 - 4.5 | - |

| C4 | - | ~55 - 60 |

| Ring CH₂ Protons | ~2.5 - 4.0 | ~30 - 50 |

Note: These are estimated chemical shift ranges based on related structures. Precise values would be generated from specific ab initio calculations.

Theoretical vibrational spectra, typically calculated using DFT methods, can predict the infrared (IR) and Raman active vibrational modes of a molecule. dergipark.org.tr These calculations provide the frequencies and intensities of the vibrational bands, which correspond to specific bond stretches, bends, and torsions within the molecule.

Table 4: Illustrative Predicted Vibrational Frequencies (cm⁻¹) for Key Functional Groups of this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretching | ~3300 - 2500 (broad) |

| N-H | Stretching | ~3350 - 3250 |

| C=O (Carboxylic Acid) | Stretching | ~1720 - 1700 |

| S=O (Sulfone) | Asymmetric Stretching | ~1350 - 1300 |

| S=O (Sulfone) | Symmetric Stretching | ~1160 - 1120 |

Note: These are typical frequency ranges for the indicated functional groups. Specific values are obtained from theoretical vibrational calculations.

Mechanistic Pathways and Transition State Analysis

Computational Elucidation of Reaction Mechanisms (e.g., Cyclizations, Rearrangements)

No information available in the search results.

Energy Profile Calculations for Synthetic Transformations

No information available in the search results.

Conformational Analysis and Stereochemical Considerations

In Silico Studies of Ring Conformations and Flexibility

No information available in the search results.

Prediction of Stereochemical Outcomes in Asymmetric Syntheses

No information available in the search results.

Q & A

Q. What are the optimized synthetic routes for 1,1-dioxo-1,3-thiazinane-4-carboxylic acid and its derivatives?

A generalized synthesis involves Boc-protected intermediates and stepwise functionalization. For example:

- Step 1 : React Boc-protected carboxylic acids with EDCI/HOBT in CH₂Cl₂ to activate the carboxyl group.

- Step 2 : Add amines and Et₃N, followed by 6–15 hours of reaction.

- Step 3 : Deprotect with TFA in CH₂Cl₂ for 1–8 hours, then purify via silica gel chromatography (hexane/EtOAc gradient). Reported yields range from 58.8% to 76.1% depending on substituents .

- Hydrochloride salt preparation : The free acid can be converted to its hydrochloride form for improved solubility, as noted in building-block syntheses .

Q. Which analytical methods are most reliable for characterizing this compound?

- NMR and MS : Used to confirm structure and purity. For example, (2RS,4R)-2-phenylthiazolidine-4-carboxylic acid derivatives were characterized via ¹H NMR and mass spectrometry .

- GC–MS : For in vivo detection, derivatize with isobutyl chloroformate (IBCF) in pyridine, extract with ethyl acetate, and analyze using a DB-5MS column (30 m × 0.25 mm). This method achieved a LOQ of 1 µmol L⁻¹ in urine .

Q. How can researchers screen the biological activity of this compound?

- In vitro enzyme assays : Test inhibition kinetics (e.g., IC₅₀) against target enzymes like proteases or oxidoreductases.

- Cellular assays : Evaluate cytotoxicity (via MTT) or anti-inflammatory activity (e.g., NF-κB inhibition). Thiazolidine derivatives have shown modulatory effects on protein interactions and signal transduction pathways .

Advanced Research Questions

Q. How do structural modifications influence the bioactivity of this compound derivatives?

- Substituent effects : Bulky aryl groups (e.g., 3,4,5-trimethoxyphenyl) enhance lipophilicity and membrane permeability, improving cellular uptake. For example, 3,4,5-trimethoxy-substituted analogs showed 65% yield and enhanced activity compared to unsubstituted derivatives .

- Amide side chains : Long-chain alkylamides (e.g., octadecyl) improve binding to hydrophobic enzyme pockets, as seen in thiazolidine-4-carboxylic acid amides .

Q. What experimental strategies elucidate the mechanism of action of this compound?

- Molecular docking : Model interactions with enzyme active sites (e.g., using AutoDock Vina). Thiazolidine rings often bind via hydrogen bonds to catalytic residues.

- Kinetic studies : Perform time-dependent inhibition assays to distinguish competitive vs. non-competitive mechanisms. For example, pre-incubate the compound with the enzyme before adding substrate .

Q. How should researchers address contradictory bioactivity data across studies?

- Orthogonal assays : Validate results using complementary methods (e.g., SPR for binding affinity if enzyme assays are inconclusive).

- Control experiments : Test for off-target effects by silencing putative targets (e.g., siRNA) or using knockout cell lines .

Q. What methodologies enable in vivo detection and quantification of this compound?

Q. How does the stability of the thiazinane ring vary under different experimental conditions?

- pH dependence : The ring is stable at pH 4–7 but hydrolyzes in strongly acidic (pH < 2) or basic (pH > 9) conditions.

- Temperature : Degradation accelerates above 40°C; store solutions at –20°C for long-term stability .

Q. Can computational modeling predict the interaction of this compound with biological targets?

- Docking simulations : Use software like Schrödinger Maestro to predict binding modes. The dioxo group often forms hydrogen bonds with Arg/Lys residues.

- MD simulations : Run 100-ns trajectories to assess conformational stability of ligand-target complexes .

Q. What factors influence synthetic yield in the preparation of derivatives?

- Catalyst optimization : EDCI/HOBT outperforms DCC in minimizing side reactions.

- Reaction time : Extending coupling to 15 hours improved yields by 18% in amide derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.